2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
Overview
Description
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the spiroquinazoline family. This compound is characterized by its unique spiro structure, which involves a quinazoline moiety fused with a cyclohexane ring. The presence of a hydroxypropylamino group and a phenyl group further enhances its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives typically involves multi-step reactions. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with p-methoxyphenyl isothiocyanate, leading to the formation of 3-p-methoxyphenyl-4-oxo-2-mercapto-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-4,1’-cyclohexane) . This intermediate can be further transformed through various reactions, including alkylation, acylation, and cyclization, to yield the desired spiroquinazoline derivatives.
Industrial Production Methods
Industrial production of spiro[benzo[h]quinazoline-5,1’-cyclohexane] derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group may yield aldehydes or ketones, while reduction of the quinazoline moiety may produce dihydroquinazoline derivatives.
Scientific Research Applications
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has several scientific research applications:
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.
Industry: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, such as the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with enzymes or receptors, while the quinazoline moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane): This compound shares a similar spiro structure but lacks the quinazoline moiety.
3-p-Methoxyphenyl-4-oxo-2-mercapto-3,4,5,6-tetrahydrospiro(benzo[h]quinazoline-4,1’-cyclohexane): This derivative contains a methoxyphenyl group instead of a phenyl group.
Uniqueness
2-((3-Hydroxypropyl)amino)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is unique due to its combination of a hydroxypropylamino group, a phenyl group, and a spiroquinazoline structure. This combination enhances its chemical diversity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-17-9-16-27-25-28-23-21-13-6-5-10-19(21)18-26(14-7-2-8-15-26)22(23)24(31)29(25)20-11-3-1-4-12-20/h1,3-6,10-13,30H,2,7-9,14-18H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBADDRCJLZSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)NCCCO)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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